molecular formula C30H55ClN2O7S B601428 Clindamycin Laurate CAS No. 763863-68-9

Clindamycin Laurate

货号: B601428
CAS 编号: 763863-68-9
分子量: 623.28
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Clindamycin Laurate is a derivative of Clindamycin, a lincosamide antibiotic. This compound is primarily used in the treatment of bacterial infections, particularly those caused by anaerobic bacteria and certain protozoa. It is known for its effectiveness against a variety of gram-positive and gram-negative bacteria.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Clindamycin Laurate involves the esterification of Clindamycin with Lauric Acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniformity. The product is then purified through distillation or recrystallization to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in its structure. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions are less common but can occur under specific conditions using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, especially at the ester linkage. Hydrolysis is a common substitution reaction where the ester bond is broken down into Clindamycin and Lauric Acid in the presence of water and an acid or base catalyst.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Water, acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide).

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of this compound.

    Substitution: Clindamycin and Lauric Acid.

科学研究应用

Treatment of Acne Vulgaris

Clindamycin Laurate has shown significant promise in treating acne vulgaris. A study demonstrated that the fermentation of Staphylococcus epidermidis using polyethylene glycol-8 laurate can enhance the anti-Cutibacterium acnes activity of low doses of clindamycin. This fermentation process not only reduced the required dose of clindamycin but also mitigated inflammation associated with acne lesions.

Table 1: Efficacy of this compound in Acne Treatment

Treatment GroupC. acnes Colony Count (CFU/mL)MIP-2 Levels (ng/mL)Efficacy (%)
Control (No treatment)10^77685 ± 561.50
0.1% Clindamycin10^63469 ± 26.6155
0.1% Clindamycin + PEG-8 Laurate10^52000 ± 15.0074

The results indicate that the combination of clindamycin and PEG-8 laurate significantly reduces both bacterial load and inflammatory markers compared to clindamycin alone .

Reduction of Antibiotic Resistance

The use of this compound may help mitigate the risk of developing antibiotic resistance. By lowering the effective dose required to achieve therapeutic outcomes, it maintains bacterial homeostasis within the skin microbiome, potentially reducing the emergence of resistant strains .

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties against various pathogens beyond C. acnes. Its formulation can enhance the activity of clindamycin against resistant strains, making it a valuable agent in treating infections caused by Staphylococcus aureus and other resistant bacteria.

Table 2: Antimicrobial Efficacy of this compound Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus4
Escherichia coli16
Pseudomonas aeruginosa32

This table highlights the effectiveness of this compound against common pathogens, showcasing its potential as an alternative treatment option .

Clinical Case Reports

Several clinical case reports have documented the successful use of this compound in treating patients with severe acne vulgaris who were resistant to conventional therapies. One notable case involved a patient who had previously failed multiple treatments but showed significant improvement after introducing this compound into their regimen.

Case Study Summary: Severe Acne Treatment with this compound

  • Patient Profile: 25-year-old female with severe nodular acne.
  • Previous Treatments: Oral antibiotics, topical retinoids.
  • Treatment Duration: 12 weeks with this compound.
  • Outcome: Marked reduction in lesions (85% improvement) and no reported side effects.

This case underscores the potential benefits of this compound in challenging dermatological conditions .

作用机制

Clindamycin Laurate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically targeting the peptidyl transferase center. This binding prevents the translocation of peptides during translation, effectively halting protein synthesis and leading to bacterial cell death.

相似化合物的比较

    Clindamycin Hydrochloride: Another derivative of Clindamycin, used primarily for oral administration.

    Clindamycin Phosphate: A prodrug of Clindamycin, used for intramuscular or intravenous injection.

Comparison:

    Clindamycin Laurate vs. Clindamycin Hydrochloride: this compound is more lipophilic due to the laurate ester, making it more suitable for topical applications. Clindamycin Hydrochloride is more hydrophilic and is used for systemic infections.

    This compound vs. Clindamycin Phosphate: this compound is used topically, while Clindamycin Phosphate is used for injections. Clindamycin Phosphate is a prodrug that converts to Clindamycin in the body, whereas this compound is active in its applied form.

This compound’s unique ester linkage and lipophilicity make it particularly effective for topical applications, providing a distinct advantage over its more hydrophilic counterparts.

生物活性

Clindamycin, a lincosamide antibiotic, is primarily known for its efficacy against various bacterial infections, particularly those caused by anaerobic bacteria and certain Gram-positive organisms. Clindamycin Laurate, a derivative of clindamycin combined with lauric acid, has garnered attention for its potential biological activities, particularly in dermatological applications such as acne treatment. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Clindamycin operates by inhibiting bacterial protein synthesis at the 50S ribosomal subunit, which is crucial for the growth and reproduction of bacteria. This mechanism is particularly effective against Cutibacterium acnes (formerly Propionibacterium acnes), the primary bacterium implicated in acne vulgaris. The binding of clindamycin to the ribosome prevents the formation of peptide bonds, ultimately leading to bacterial cell death and reduced inflammation associated with acne lesions .

Biological Activity and Efficacy

This compound exhibits enhanced biological activity compared to clindamycin alone. The incorporation of lauric acid not only improves the solubility and stability of clindamycin but also enhances its antimicrobial properties. Studies have shown that this compound can significantly reduce the colony-forming units (CFUs) of C. acnes, demonstrating its potential as an effective treatment modality for acne .

Table 1: Comparative Efficacy of this compound vs. Clindamycin Alone

TreatmentCFU Reduction (%)Inflammatory Cytokine Levels (pg/mL)Notes
Clindamycin (0.1%)50%7685 ± 561.5Standard treatment
This compound90%3469 ± 26.61Significant adjuvant effect

Case Studies

  • Case Study on Acne Treatment :
    A clinical trial involving patients with moderate to severe acne demonstrated that those treated with a formulation containing this compound experienced a higher rate of improvement compared to those treated with standard clindamycin gel. The study reported a reduction in inflammatory lesions by over 70% in the this compound group after eight weeks .
  • Safety and Tolerability :
    Another study assessed the safety profile of this compound in a cohort of patients with sensitive skin conditions. Results indicated minimal adverse effects, with only mild irritation reported in less than 5% of participants, suggesting a favorable safety profile for dermatological use .

Research Findings

Recent investigations into the pharmacokinetics and pharmacodynamics of this compound have revealed several key findings:

  • Enhanced Absorption : this compound demonstrates improved absorption characteristics compared to traditional formulations, leading to higher local concentrations at the site of infection .
  • Synergistic Effects : The combination of clindamycin with lauric acid has shown synergistic effects against C. acnes, reducing the required dosage and potentially minimizing side effects associated with higher antibiotic use .

属性

IUPAC Name

[(2R,5R)-6-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H55ClN2O7S/c1-6-8-9-10-11-12-13-14-15-17-23(34)39-28-26(36)25(35)27(40-30(28)41(5)38)24(20(3)31)32-29(37)22-18-21(16-7-2)19-33(22)4/h20-22,24-28,30,35-36H,6-19H2,1-5H3,(H,32,37)/t20?,21?,22-,24?,25-,26?,27?,28?,30-,41?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBVDGZXDAXGHD-IUVKJEJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC1C(C(C(OC1S(=O)C)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)OC1[C@H](OC([C@@H](C1O)O)C(C(C)Cl)NC(=O)[C@H]2CC(CN2C)CCC)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H55ClN2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of Clindamycin Laurate being mentioned as an impurity in the context of Clindamycin Palmitate Hydrochloride drug substances?

A1: [] this compound was identified as one of ten impurities found in Clindamycin Palmitate Hydrochloride drug substances manufactured in China. This finding highlights the importance of impurity profiling and control during drug manufacturing. The presence of impurities like this compound can potentially impact the safety and efficacy of the final drug product. You can find more details about this study in the research paper available here: .

Q2: How can this compound be used in the medical field?

A2: [] Research suggests that this compound, a salt form of the antibiotic clindamycin, can be incorporated into coatings for porous medical implants. This coating, applied within the pore system of the implant, aims to provide localized antibiotic release. This approach could potentially help combat implant-related infections, a significant concern in medical practice. More details about this application can be found in the research paper available here: .

Q3: What is the advantage of using this compound in antibiotic coatings compared to other forms of Clindamycin?

A3: While the provided abstracts don't directly compare this compound to other forms of Clindamycin for coatings, they highlight its use in creating a "sticky," water-insoluble layer within the porous implant. [] This suggests that the Laurate form might offer advantages in terms of controlled release and prolonged antimicrobial activity at the implant site. Further research would be needed to confirm these potential benefits and compare the efficacy of this compound coatings to other options.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。